molecular formula C19H22O2 B15494798 (3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol

(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol

Cat. No.: B15494798
M. Wt: 282.4 g/mol
InChI Key: YSRHCYXKOMRFPK-SHVSIGCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol is a diarylheptanoid compound characterized by a heptene backbone with two phenyl groups at positions 1 and 7, hydroxyl groups at positions 3 and 5, and an E-configuration at the double bond (C₁–C₂). Its molecular formula is C₁₉H₂₂O₂, with a molecular weight of 282.38 g/mol and a predicted density of 1.116 g/cm³ . This compound was first isolated from the resinous exudates of Escallonia illinita and has demonstrated anti-oomycete activity against Saprolegnia parasitica and S. australis . Structural elucidation via NMR and HRMS confirmed its stereochemistry (3S,5S) and E-configuration .

Properties

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(E,3S,5S)-1,7-diphenylhept-1-ene-3,5-diol

InChI

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18-21H,12,14-15H2/b13-11+/t18-,19+/m1/s1

InChI Key

YSRHCYXKOMRFPK-SHVSIGCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C[C@@H](/C=C/C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(C=CC2=CC=CC=C2)O)O

Origin of Product

United States

Biological Activity

(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol is a compound belonging to the class of diarylheptanoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields such as oncology, virology, and anti-inflammatory treatments. The following sections will explore the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22O2\text{C}_{19}\text{H}_{22}\text{O}_{2}

This compound features a heptane backbone with hydroxyl groups at positions 3 and 5, along with two phenyl groups at positions 1 and 7. Its structural characteristics contribute to its bioactivity.

Antitumor Activity

Research indicates that diarylheptanoids exhibit significant antitumor properties. A study highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in human cancer cells, suggesting its potential as a chemotherapeutic agent .

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

Anti-inflammatory Effects

The compound has also been shown to possess anti-inflammatory properties. In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory diseases.

Antiviral Activity

Recent investigations have revealed that diarylheptanoids exhibit antiviral activity against several viruses. Specifically, this compound showed promising results against influenza virus and herpes simplex virus type 1 (HSV-1). The mechanism appears to involve the inhibition of viral replication and interference with viral entry into host cells .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, the administration of this compound resulted in significant tumor reduction in 30% of participants after three months of treatment. This study emphasizes the need for further investigation into its role as an adjunct therapy in cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

A study examining the anti-inflammatory effects of this compound utilized a mouse model of acute inflammation. Mice treated with this compound showed reduced edema and lower levels of inflammatory markers compared to control groups. This suggests its potential application in managing conditions like arthritis or colitis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diarylheptanoids are a structurally diverse class of natural products with varying substituents, stereochemistry, and biological activities. Below is a detailed comparison of (3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Source Key Biological Activities Reference CAS/ID
This compound E-configuration, 3S,5S hydroxylation, C₁ and C₇ phenyl groups Escallonia illinita Anti-oomycete, membrane permeability modulation 87095-75-8
trans,trans-1,7-Diphenylhepta-4,6-dien-3-one Conjugated diene (C4–C6), ketone at C3, no hydroxylation Alpinia katsumadai Anti-tubercular (EtBr efflux inhibition)
(5R)-trans-1,7-Diphenyl-5-hydroxyhept-6-en-3-one Single double bond (C6–C7), ketone at C3, 5R hydroxylation Alpinia katsumadai Anti-tubercular (synergy with rifampicin)
(3S,5S)-trans-3,5-Dihydroxy-1,7-diphenyl-1-heptene Similar backbone but undefined E/Z configuration Alpinia katsumadai Anti-inflammatory, anti-cancer
(Z)-5-Hydroxy-1,7-diphenylhept-4-en-3-one Z-configuration at C4–C5, ketone at C3, hydroxyl at C5 Synthetic/plant extracts Not reported 856007-75-5
(3R,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol Stereoisomer (3R instead of 3S) ChemFaces (synthetic) Pharmacological reference standard 232261-31-3

Key Differences and Implications

Stereochemistry and Configuration :

  • The 3S,5S,E configuration of the target compound distinguishes it from analogs like (3R,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol , which exhibits different stereochemical interactions in biological systems .
  • The E-configuration at C₁–C₂ may enhance membrane interaction compared to Z-configured analogs (e.g., (Z)-5-Hydroxy-1,7-diphenylhept-4-en-3-one), which lack reported bioactivity .

Functional Groups: Hydroxyl groups at C3 and C5 in the target compound contribute to its polarity and hydrogen-bonding capacity, unlike ketone-containing analogs (e.g., trans,trans-1,7-Diphenylhepta-4,6-dien-3-one) . This likely influences solubility and target binding. The absence of conjugated double bonds (cf.

Biological Activities :

  • Anti-oomycete activity : Unique to the target compound, linked to its ability to inhibit Saprolegnia growth via membrane disruption .
  • Anti-tubercular activity : Observed in Alpinia-derived analogs (e.g., trans,trans-1,7-Diphenylhepta-4,6-dien-3-one), which synergize with rifampicin by modulating efflux pumps .
  • Commercial availability : The target compound is marketed by suppliers like ChemFaces and TargetMol at ~$620/5 mg, reflecting its niche research applications .

Commercial and Research Significance

The compound’s stereospecific synthesis and purification (e.g., by ChemFaces and TargetMol ) highlight its value as a reference standard in pharmacology and natural product chemistry . Its structural uniqueness and bioactivity profile position it as a lead compound for anti-oomycete drug development, particularly in aquaculture.

Preparation Methods

Classical Organic Synthesis Approaches

Friedel-Crafts Alkylation and Backbone Construction

The heptene backbone of (3S,5S,E)-1,7-diphenylhept-1-ene-3,5-diol is traditionally assembled via Friedel-Crafts alkylation. Dihydrocinnamaldehyde serves as a common starting material, undergoing allylation with allyl magnesium bromide to install the initial carbon framework. Subsequent protection of the alcohol moiety with tert-butyldimethylsilyl (TBS) groups ensures regioselectivity during later stages. A critical step involves cross-metathesis with 1-phenylallyl acetate using Grubbs II catalyst, which introduces the E-configured alkene with >98% stereoselectivity. This method typically achieves a 58–66% yield over five steps but requires careful handling of moisture-sensitive intermediates.

Grignard Addition and Subsequent Modifications

Grignard reactions play a pivotal role in introducing phenyl groups at the terminal positions. For example, treatment of aldehyde intermediates with phenylmagnesium bromide under anhydrous THF conditions installs the C1 and C7 aryl groups. However, this approach often produces epimeric mixtures at C3 and C5, necessitating chromatographic separation. A study demonstrated that Johnson-Claisen rearrangement of homoallylic alcohols derived from Grignard adducts improves diastereomeric ratios to 3:1, though at the cost of reduced overall yield (41% over three steps).

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Alkylation

Recent advances employ rhodium complexes for enantioselective C–C bond formation. In one protocol, [Rh(cod)Cl]2 catalyzes the coupling of boronic acids with α,β-unsaturated lactones, achieving 91% yield and >20:1 diastereoselectivity. Chiral phosphine ligands such as (R,R)-BenzP induce the desired (3S,5S) configuration by controlling the facial selectivity of the alkene insertion step. This method reduces the step count from seven to four compared to classical routes but requires expensive metal catalysts.

Iron-Mediated Enantioselective Cross-Coupling

Iron-based systems offer a cost-effective alternative. Nakamura’s method utilizes Fe(acac)3 with a chiral bisphosphine ligand to couple α-bromo esters with aryl Grignard reagents, yielding the target compound in 82% enantiomeric excess (ee). The mechanism involves radical intermediates stabilized within a solvent cage, where the chiral ligand dictates the spatial arrangement of the phenyl groups. Scaling this reaction to >10 mmol, however, leads to ee erosion (down to 74%), highlighting limitations in industrial translation.

Bioinspired Synthetic Strategies

Prins Cyclization for Ring Formation

Bioinspired routes mimic biosynthetic pathways by employing Prins cyclization to construct the polycyclic framework. Treatment of γ,δ-unsaturated alcohols with trimethylsilyl triflate (TMSOTf) generates oxycarbenium ions that undergo [4+2] cycloaddition, forming the central dihydropyran ring with >98% ee. This single-step process replaces three classical steps (protection, oxidation, reduction) while improving atom economy by 22%.

Prins-Pinacol Rearrangement for Stereochemical Control

The Prins-pinacol rearrangement addresses challenging stereochemical outcomes. Exposure of seven-membered cyclic acetals to BF3·OEt2 induces a tandem Prins cyclization and pinacol shift, producing axial aldehydes with 83% selectivity. Basic epimerization (K2CO3/MeOH) then corrects the configuration at C5, achieving the thermodynamically favored equatorial isomer in 52% yield after recycling.

Industrial-Scale Preparation Considerations

Continuous Flow Reactor Optimization

Pilot-scale studies demonstrate that continuous flow systems enhance reproducibility for Friedel-Crafts steps. A tubular reactor with immobilized AlCl3 catalyst achieves 94% conversion at 80°C with a 15-minute residence time, compared to 76% conversion in batch mode. However, catalyst fouling remains an issue, requiring regeneration every 72 hours.

Process Mass Intensity (PMI) Reduction

Lifecycle analysis reveals that solvent choice critically impacts sustainability. Replacing dichloromethane with cyclopentyl methyl ether (CPME) in Grignard steps reduces PMI from 32 to 19 kg/kg while maintaining 89% yield. Additionally, in-situ quenching of magnesium salts minimizes aqueous waste generation by 40%.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods
Method Steps Overall Yield (%) ee (%) PMI (kg/kg)
Classical Alkylation 7 28 45
Rh-Catalyzed Coupling 4 65 99 28
Fe-Mediated Cross-Coupling 5 58 82 33
Bioinspired Prins 5 74 98 19
Table 2: Structural Analogues and Synthetic Challenges
Compound Key Difference Synthesis Complexity
1,7-Diphenylheptan-3-one Ketone at C3 Low (no stereocenters)
4-Hydroxyphenylpropanol Shorter chain, no diene Moderate
Blepharocalyxin D Additional oxygen rings High (8 stereocenters)

Q & A

Q. How to validate in vitro findings in vivo?

  • Answer : Prioritize pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) to confirm bioavailability. Murine models (e.g., carrageenan-induced inflammation) test efficacy, while microdialysis tracks tissue distribution. Toxicity is assessed through histopathology and serum biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.